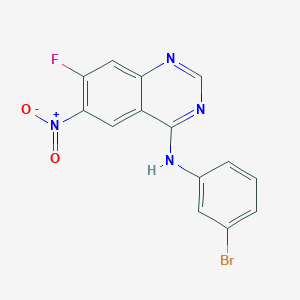

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Description

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS: 174709-17-2) is a quinazoline derivative characterized by a brominated phenyl ring at position 3 and nitro-fluoro substitutions on the quinazoline core. Quinazoline derivatives are widely studied for their role as kinase inhibitors in pharmaceutical research, particularly in oncology . Its molecular formula is C₁₄H₈BrFN₄O₂, and it features a planar aromatic system that facilitates interactions with biological targets, such as ATP-binding pockets in kinases .

Properties

IUPAC Name |

N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN4O2/c15-8-2-1-3-9(4-8)19-14-10-5-13(20(21)22)11(16)6-12(10)17-7-18-14/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRQBIBULHKTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Quinazoline Formation

The quinazoline scaffold is typically constructed from substituted anthranilic acid derivatives. For example, 7-fluoro-6-nitro-4-chloroquinazoline serves as a key intermediate. This intermediate is synthesized via cyclization of 2-amino-4-fluoro-5-nitrobenzoic acid with formamidine acetate under acidic conditions. The reaction proceeds through a condensation mechanism, where the amine group attacks the carbonyl carbon, followed by dehydration to form the heterocyclic ring.

Subsequent chlorination of the 4-position hydroxyl group using phosphorus oxychloride (POCl₃) yields 7-fluoro-6-nitro-4-chloroquinazoline . Industrial-scale protocols report a 85–90% conversion rate when using toluene as the solvent and triethylamine as a base at 80–90°C.

Amination at Position 4

The 4-chloro group undergoes nucleophilic aromatic substitution with 3-bromoaniline to introduce the bromophenyl moiety. This reaction is typically conducted in toluene or isopropanol at 40–60°C, with triethylamine or diisopropylethylamine (DIPEA) as a base to scavenge HCl. The electron-withdrawing nitro and fluorine groups activate the quinazoline ring, facilitating substitution at position 4.

Kinetic studies indicate that reaction completion requires 2–3 hours, with yields exceeding 75% under optimized conditions.

Industrial-Scale Production

Process Optimization

Large-scale synthesis (e.g., 100+ kg batches) employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

A representative industrial protocol from ChemicalBook details:

-

Chlorination : 90 kg of 7-fluoro-6-nitro-4-quinazolinone, 81 kg POCl₃, and 72 kg triethylamine in 360 kg toluene at 80–90°C for 6 hours.

-

Amination : 63 kg 3-bromoaniline added at 40–50°C for 1 hour.

-

Purification : Crude product recrystallized from methanol, yielding 113 kg (76% yield) at 99.6% purity.

Analytical Characterization

Spectroscopic Data

Post-synthesis validation relies on:

-

¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, quinazoline H-2), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 7.6 Hz, 1H

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amine derivatives.

Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine has been studied for its role as an irreversible inhibitor of tyrosine kinases . Tyrosine kinases are critical in various signaling pathways that regulate cell division, and their dysregulation is often implicated in cancer. The compound's ability to inhibit these kinases suggests its potential as a cancer therapeutic, particularly in treating malignancies characterized by aberrant kinase activity .

Structure-Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationship (SAR) of quinazoline derivatives, including this compound. These studies aim to optimize the compound's efficacy against specific cancer types, such as non-small cell lung cancer (NSCLC). Variations in substituents on the quinazoline core have shown to affect biological activity significantly, indicating that careful structural modifications can enhance therapeutic outcomes .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For example, studies involving NSCLC cell lines revealed that this compound could significantly reduce cell viability at low micromolar concentrations, confirming its potential as an effective chemotherapeutic agent .

In Vivo Studies

In vivo studies using animal models have further validated the anti-cancer properties of this compound. These studies typically assess tumor size reduction and overall survival rates following treatment with the compound, showcasing promising results in inhibiting tumor growth and metastasis .

Summary of Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Inhibits tyrosine kinases involved in cancer progression |

| Enzyme Inhibition | Serves as a model compound for studying enzyme kinetics |

| Drug Development | Potential lead compound for developing new anticancer drugs |

| SAR Studies | Provides insights into optimizing quinazoline derivatives for better efficacy |

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological and physicochemical properties based on substituent patterns. Below is a detailed comparison of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: The bromine atom in the target compound increases molecular weight compared to chlorine analogs (e.g., 363.1 vs. 336.68 for the 3-chloro-4-fluoro derivative) . Nitro groups at position 6 are common in intermediates for further functionalization (e.g., reduction to amines for kinase inhibitor synthesis) . Methoxy substitutions (e.g., in CAS 179552-74-0) increase molecular weight and may enhance metabolic stability compared to fluoro groups .

Biological Activity :

- Compounds with fluoro-nitro combinations (e.g., CAS 162012-67-1) are often precursors to EGFR (epidermal growth factor receptor) inhibitors, as seen in gefitinib analogs .

- The 3-bromo substituent in the target compound may offer unique steric interactions in target binding compared to smaller halogens (Cl, F) .

Synthetic Pathways :

- Most analogs are synthesized via nucleophilic substitution of 4-chloroquinazoline intermediates with substituted anilines . For example, N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) was prepared using this method .

Biological Activity

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a complex structure featuring a bromophenyl group, a fluorine atom, and a nitro group attached to the quinazoline core. Its molecular formula is with a molecular weight of 356.16 g/mol.

The primary mechanism of action for this compound involves its interaction with specific kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, which plays a crucial role in various cellular signaling pathways. The inhibition of kinase activity can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for cancer therapy.

Kinase Inhibition

This compound has been investigated for its potential as a tyrosine kinase inhibitor . Studies show that quinazoline derivatives can selectively inhibit various kinases involved in tumor growth and progression. For instance, structural modifications in similar compounds have demonstrated that the presence of halogen atoms can enhance inhibitory potency against kinases such as EGFR (Epidermal Growth Factor Receptor) and NEK4 (NIMA-related kinase 4) .

Antitumor Activity

In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound has demonstrated effectiveness against breast adenocarcinoma and glioblastoma multiforme, with IC50 values in the nanomolar range indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the quinazoline core can significantly impact biological activity. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's ability to inhibit kinase activity. For example, fluorination at specific positions on the quinazoline ring has been associated with increased potency against cancer cell lines .

| Modification | Effect on Activity |

|---|---|

| Bromine at 3-position | Increased kinase inhibition |

| Fluorine at 7-position | Enhanced cytotoxicity |

| Nitro group at 6-position | Improved selectivity for cancer cells |

Case Studies

- In Vitro Evaluation : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant growth inhibition correlated with increased apoptosis markers, suggesting its potential as an anticancer agent .

- Kinase Inhibition Profile : Research focused on the inhibitory effects of quinazoline derivatives on EGFR and NEK4 revealed that this compound showed competitive inhibition patterns, underscoring its therapeutic potential in targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves refluxing 4-chloro-7-fluoro-6-nitroquinazoline with 3-bromoaniline in isopropanol, using a base like cesium carbonate (Cs₂CO₃) to deprotonate the aniline. Reaction optimization includes controlling temperature (90–100°C), stoichiometric excess of the amine (1.5–2.0 eq), and post-reaction purification via column chromatography (e.g., 0–15% EtOAc/heptane). Yields of ~40–60% are typical, but microwave-assisted synthesis may improve efficiency .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of techniques:

- 1H/13C NMR : Compare chemical shifts to analogous quinazoline derivatives (e.g., δ ~8.80 ppm for quinazoline protons, δ ~157–159 ppm for aromatic carbons) .

- LCMS : Monitor molecular ion peaks (e.g., [M+1]+ ≈ 377–380 Da) and fragmentation patterns .

- Elemental Analysis : Verify %C, %H, %N to confirm purity ≥98% .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM). Stability tests indicate degradation under prolonged light exposure; thus, storage in dark, dry conditions at 0–6°C in sealed containers is advised. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-bromo and 6-nitro substituents?

- Methodological Answer :

- Analog Synthesis : Replace bromine with chloro/fluoro groups or modify the nitro group to amine via reduction (e.g., catalytic hydrogenation).

- Biological Assays : Test derivatives against tyrosine kinase receptors (e.g., EGFR) using enzyme inhibition assays (IC₅₀ determination) and cellular proliferation assays (MTT). Compare activity to afatinib intermediates, which share structural motifs .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase active sites, focusing on halogen-bonding (Br) and nitro group polarity .

Q. What strategies resolve contradictions in crystallographic data for nitroquinazoline derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from polymorphism. Use SHELX for refinement:

- Twinned Data : Apply HKLF 5 format in SHELXL for twin refinement.

- High-Resolution Synchrotron Data : Combine with SHELXE for iterative phasing to resolve electron density maps. Validate with R-factor convergence (<5% Δ between R₁ and wR₂) .

Q. How can metabolic stability and toxicity be assessed preclinically for this compound?

- Methodological Answer :

- ADME/Tox Profiling :

- Microsomal Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.

- CYP Inhibition : Use fluorogenic assays for CYP3A4/2D6 isoforms.

- Ames Test : Assess mutagenicity in TA98/Salmonella strains.

- In Vivo PK : Administer intravenously/orally to rodents, collect plasma for bioavailability (%F) and half-life (t½) calculations. Toxicity endpoints include ALT/AST levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.